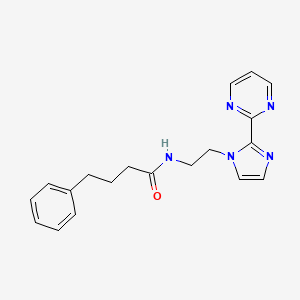

4-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide

Description

Properties

IUPAC Name |

4-phenyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c25-17(9-4-8-16-6-2-1-3-7-16)20-12-14-24-15-13-23-19(24)18-21-10-5-11-22-18/h1-3,5-7,10-11,13,15H,4,8-9,12,14H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHJXNDLONAFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCN2C=CN=C2C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

Attachment of the pyrimidinyl group: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is introduced.

Formation of the butanamide backbone: This can be synthesized through the reaction of a butanoic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and pyrimidinyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Target Compound :

- Core Structure : Pyrimidinyl-imidazole + phenylbutanamide.

- Key Features: Pyrimidine (hydrogen-bond acceptor/donor). Imidazole (metal-binding and aromatic interactions). Ethyl spacer (flexibility). Phenylbutanamide (lipophilicity).

Analogues from Evidence :

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Core: Bipyridine + methylimidazole. Synthesis: Nucleophilic aromatic substitution (SNAr). Key Differences: Bipyridine instead of pyrimidine; lacks the butanamide chain.

4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (): Core: Benzoimidazole + butanoic acid. Synthesis: Hydrolysis under basic conditions. Key Differences: Benzoimidazole core and carboxylic acid group vs. pyrimidinyl-imidazole and amide. Activity: Not explicitly stated, but benzoimidazoles are known for antitumor and antimicrobial effects .

(R/S)-N-[(Stereospecific Backbone)-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide (): Core: Tetrahydro-pyrimidinone + stereospecific amide. Synthesis: Multi-step peptide coupling. Key Differences: Complex stereochemistry and oxotetrahydropyrimidine vs. pyrimidinyl-imidazole. Activity: Likely protease or enzyme inhibitors due to peptidomimetic structure .

4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide ():

- Core : Benzimidazole + carboxamide.

- Synthesis : Condensation and amidation.

- Key Differences : Benzimidazole vs. imidazole; carboxamide vs. butanamide.

- Activity : Antiviral or antiulcer applications typical of benzimidazoles .

(E)-N-(2-(1H-Imidazol-1-yl)-2-(phenyl)ethyl)-4-styrylbenzamides (): Core: Styrylbenzamide + imidazolyl-ethyl. Synthesis: Three-step synthesis from styrylbenzoic acids. Key Differences: Styryl group (enhanced π-π stacking) vs. phenylbutanamide. Activity: Potential antiproliferative activity due to styryl moiety .

Physicochemical and Pharmacokinetic Properties

- The target’s pyrimidine and amide groups balance solubility and membrane permeability, outperforming ’s polar bipyridine but lacking ’s extreme lipophilicity.

Biological Activity

4-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide, with the CAS number 1448030-54-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a phenyl group , a pyrimidinyl group , and an imidazolyl group , contributing to its unique biological properties. Its molecular formula is with a molecular weight of 335.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₅O |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 1448030-54-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components facilitate binding to these targets, potentially inhibiting their activity or altering their function, which can lead to various biological effects, including:

- Inhibition of cell proliferation in cancer cells.

- Modulation of enzymatic pathways involved in disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of the compound against breast cancer cell lines (MCF-7). The results demonstrated a significant decrease in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

Study 2: Antimicrobial Activity

In another study published in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of MCF-7 cell proliferation | Journal of Medicinal Chemistry |

| Antimicrobial | MIC against S. aureus and E. coli | Pharmaceutical Biology |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes | Biochemical Journal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.